molecular formula C14H12O2S B1597818 4'-Methylsulfanyl-biphenyl-4-carboxylic acid CAS No. 728918-90-9

4'-Methylsulfanyl-biphenyl-4-carboxylic acid

Cat. No.: B1597818
CAS No.: 728918-90-9
M. Wt: 244.31 g/mol
InChI Key: BXTOMBLVPMYFNH-UHFFFAOYSA-N
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Description

4'-Methylsulfanyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H12O2S. It is characterized by a biphenyl structure with a methylsulfanyl group attached to the fourth carbon of one of the benzene rings and a carboxylic acid group at the fourth carbon of the other benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methylsulfanyl-biphenyl-4-carboxylic acid typically involves the following steps:

  • Biphenyl Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.

  • Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl is replaced by a methylsulfanyl group.

  • Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation of a corresponding methyl group or through a Friedel-Crafts acylation reaction using a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4'-Methylsulfanyl-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

  • Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles such as halides or other sulfanyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Halogenated biphenyls or other substituted biphenyl derivatives.

Scientific Research Applications

4'-Methylsulfanyl-biphenyl-4-carboxylic acid has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: It is used in the production of materials and chemicals, including polymers and dyes.

Mechanism of Action

The mechanism by which 4'-Methylsulfanyl-biphenyl-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .

Comparison with Similar Compounds

  • Biphenyl-4-carboxylic acid

  • Methylsulfanyl-biphenyl-4-carboxylic acid

  • Other substituted biphenyl derivatives

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Properties

IUPAC Name

4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTOMBLVPMYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375008
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-90-9
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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